molecular formula C16H23NO2 B2357204 N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide CAS No. 1396781-92-2

N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide

Cat. No. B2357204
CAS RN: 1396781-92-2
M. Wt: 261.365
InChI Key: WLDFFYAQQNFSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.

Scientific Research Applications

Pharmacological Activities Research into related compounds has explored their potential pharmacological activities, including as inhibitors for specific enzymes and as modulators for receptors. For instance, derivatives of cyclopropenyl compounds have been investigated for their effects on dihydroceramide desaturase, an enzyme involved in sphingolipid metabolism, which is crucial for cell structure and signaling. Such studies contribute to the understanding of how modifications to the cyclopropyl group affect biological activity and offer insights into designing new therapeutic agents (Triola, Fabriàs, Casas, & Llebaria, 2003).

Drug Delivery Systems In the realm of drug delivery, the structural features of N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide and its analogs may be exploited to enhance the solubility and delivery of therapeutic agents. Polymeric micelles, for instance, have been used to increase the water solubility of hydrophobic drugs, improving their biodistribution and therapeutic effectiveness. Studies in this area underscore the compound's potential role in developing more efficient drug delivery systems, which could have significant implications for treating various diseases (Marcos et al., 2018).

Biodegradation and Environmental Remediation Research has also touched on the biodegradation of phenylurea herbicides, which are structurally related to N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide. These studies are crucial for understanding how such compounds interact with the environment and can be broken down by microorganisms. This knowledge is vital for environmental remediation efforts, as it helps identify strategies to deal with pollution from synthetic organic compounds (Villaverde et al., 2012).

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-14(12-6-4-3-5-7-12)16(19)17-11-10-15(18)13-8-9-13/h3-7,13-15,18H,2,8-11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDFFYAQQNFSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.